molecular formula C18H11N5O2S2 B12184771 N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

Cat. No.: B12184771
M. Wt: 393.4 g/mol
InChI Key: MNVABTYRAHLLCC-ZROIWOOFSA-N
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Description

N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide is a chemical compound with the CAS Registry Number 951996-06-8 . It has a molecular formula of C18H11N5O2S2 and a molecular weight of 393.4 g/mol . This compound features a complex structure that integrates a quinoxaline moiety and a pyridine-3-carboxamide group into a 1,3-thiazolidin-4-one core, a scaffold recognized in medicinal chemistry for its diverse biological potential . While specific biological data for this exact molecule is not widely published, related analogs bearing the 4-thiazolidinone and pyridine-3-carboxamide scaffolds have been investigated for various pharmacological activities. Scientific literature indicates that such hybrid molecules are often designed as part of projects aimed at discovering new agents with antiviral and anticancer properties, as these core structures are known to exhibit a range of bioactivities . The presence of the (5Z) configuration in the structure is significant, as this is the typical stereochemistry reported for active 5-arylidene-1,3-thiazolidin-4-one derivatives . Researchers can leverage this compound as a key intermediate or a novel chemical entity for screening in drug discovery programs, particularly in developing inhibitors for specific protein kinases . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C18H11N5O2S2

Molecular Weight

393.4 g/mol

IUPAC Name

N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

InChI

InChI=1S/C18H11N5O2S2/c24-16(12-4-2-6-19-10-12)22-23-17(25)14(27-18(23)26)9-11-3-1-5-13-15(11)21-8-7-20-13/h1-10H,(H,22,24)/b14-9-

InChI Key

MNVABTYRAHLLCC-ZROIWOOFSA-N

Isomeric SMILES

C1=CC(=C2C(=C1)N=CC=N2)/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CN=CC=C4

Canonical SMILES

C1=CC(=C2C(=C1)N=CC=N2)C=C3C(=O)N(C(=S)S3)NC(=O)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Solvent and Catalytic Systems

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of quinoxaline aldehydes, as noted in Source, whereas toluene facilitates water removal in cyclocondensation steps. Catalytic systems vary:

  • Piperidine accelerates Knoevenagel reactions by deprotonating active methylene groups.

  • Ammonium acetate buffers the reaction medium, preventing side reactions during imine formation.

Temperature and Reaction Time

  • Cyclocondensation : Reflux at 110–120°C for 12–24 hours ensures complete ring closure.

  • Amide Coupling : Room-temperature stirring for 18 hours minimizes racemization.

Structural Characterization and Analytical Data

Spectroscopic Analysis

  • IR Spectroscopy : Key absorptions include ν(C=O) at 1681–1707 cm⁻¹ (amide and thiazolidinone carbonyls) and ν(C=S) at 1250–1300 cm⁻¹.

  • ¹H NMR : Distinct signals arise for the thiazolidinone’s CH₃ group (δ 1.48–1.52 ppm, doublet), the quinoxaline protons (δ 8.10–8.85 ppm, multiplet), and the pyridine moiety (δ 7.40–8.50 ppm).

Crystallographic Studies

Single-crystal X-ray diffraction of analogous compounds confirms the Z-configuration of the exocyclic double bond and the envelope conformation of the thiazolidinone ring, with sulfur deviating by 0.196 Å from the plane. Intermolecular hydrogen bonds (N–H⋯O, O–H⋯N) stabilize the crystal lattice, as observed in Source and.

Yield and Purity Optimization

StepSolventCatalystYield (%)Purity (%)
Thiazolidinone formationGlacial acetic acid70–8595
Knoevenagel reactionEthanolAmmonium acetate65–7890
Amide couplingDMFTriethylamine60–7292

Recrystallization from methanol or ethanol improves purity to >98%, as reported in Source and. Chromatographic methods (silica gel, ethyl acetate/hexane) resolve regioisomers in aryl/aryl thiourea cyclizations.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing 2-imino vs. 4-oxo regioisomers are addressed by adjusting stoichiometry and reaction time.

  • Solubility Issues : Hydrophilic dipeptide conjugates (Source) inspire the use of PEG-based solvents for polar intermediates.

  • Byproduct Formation : Dean-Stark traps minimize hydrolysis during amide synthesis .

Mechanism of Action

The mechanism of action of N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to inhibit certain enzymes, such as PI3Kγ, which plays a role in cell proliferation and survival . The thiazolidine ring may also contribute to the compound’s biological activity by interacting with other molecular targets .

Comparison with Similar Compounds

(a) Pyridine-Substituted Analogs

  • {(5Z)-[4-Oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]}acetic acid: Exhibits antifungal activity against Candida albicans (MIC: 32 μg/mL) and Aspergillus fumigatus (MIC: 64 μg/mL) . Lower thermal stability (mp: 263–266°C) compared to the quinoxaline analog, likely due to reduced aromatic stacking .
  • {(5Z)-[4-Oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]}acetic acid :

    • Higher antifungal potency than pyridin-2-yl derivatives (MIC: 16–32 μg/mL) .
    • Distinct UV-Vis absorption (λmax: 389 nm) and IR stretching (C=O at 1708 cm⁻¹), indicating electronic differences in the pyridine ring position .

(b) Quinoline-Substituted Analogs

  • N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide: Broader π-conjugation due to the quinoline system, enhancing lipophilicity (LogP: ~3.5 vs. ~2.8 for pyridine analogs) . Demonstrated antitumor activity in preliminary screens, though specific IC₅₀ values are unreported .

(c) Quinoxaline-Substituted Target Compound

  • No direct bioactivity data is available, but structural similarities to patented pyridinylidene derivatives suggest osteoclast or microbial target modulation .

Modifications in the Thiazolidinone Core

  • N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide :

    • Lacks the thioxo group and arylidene substituent, reducing planarity and antifungal activity.
    • Exhibits antiviral activity via N–H⋯N and C–H⋯O hydrogen bonding in crystal packing, stabilizing interactions with viral proteases .

Carboxamide Side Chain Variations

  • N-[(5Z)-5-(5-Nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide :
    • Replacement of pyridine-3-carboxamide with nicotinamide introduces a nitro group, enhancing redox activity but increasing cytotoxicity .

Biological Activity

N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

Property Details
Molecular Formula C20H14N4O2S2
Molecular Weight 406.5 g/mol
IUPAC Name N-[4-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide
InChI Key JPAAVHMPWZMSBD-BOPFTXTBSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The quinoxaline moiety is known to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the thiazolidinone ring may inhibit various enzymes involved in cellular metabolism, contributing to its anticancer and antimicrobial properties .

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on thiazolidinone derivatives have shown selective cytotoxicity against K562 and HeLa cancer cell lines with IC50 values ranging from 8.5 µM to 15.1 µM . These findings suggest that this compound may induce apoptosis through both extrinsic and intrinsic signaling pathways.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. The structural features of quinoxaline derivatives are associated with enhanced antibacterial activity. Research indicates that similar compounds exhibit potent activity against a range of bacterial strains, making them potential candidates for developing new antibiotics .

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of several thiazolidinone derivatives on human cancer cell lines. The results indicated that compounds with structural similarities to N-[4-(quinoxalin)] exhibited significant growth inhibition in K562 cells compared to normal fibroblasts, highlighting their selective anticancer properties .

Study 2: Antimicrobial Potential

Another research focused on the synthesis and biological evaluation of thiazolidinone derivatives showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The study concluded that modifications in the quinoxaline structure could enhance the overall antimicrobial efficacy.

Comparative Analysis

To better understand the unique properties of N-[4-(quinoxalin)], it is useful to compare it with other related compounds:

Compound Activity IC50 (µM)
N-[4-(quinoxalin)]Anticancer8.5 - 15.1
OlaquindoxAntibioticVaries by strain
EchinomycinAnticancerVaries by cell line

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